molecular formula C16H13NO5 B5814991 (4-Acetylphenyl) 2-methyl-3-nitrobenzoate

(4-Acetylphenyl) 2-methyl-3-nitrobenzoate

Cat. No.: B5814991
M. Wt: 299.28 g/mol
InChI Key: XWMUARHQIAEKIO-UHFFFAOYSA-N
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Description

(4-Acetylphenyl) 2-methyl-3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methyl-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylphenyl) 2-methyl-3-nitrobenzoate typically involves the esterification of 4-acetylphenol with 2-methyl-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Acetylphenyl) 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Reduction: (4-Acetylphenyl) 2-methyl-3-aminobenzoate.

    Oxidation: (4-Carboxyphenyl) 2-methyl-3-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Acetylphenyl) 2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetylphenyl) 2-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetyl group may participate in acetylation reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Acetylphenyl) 2-methyl-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    (4-Carboxyphenyl) 2-methyl-3-nitrobenzoate: Similar structure but with a carboxyl group instead of an acetyl group.

    (4-Acetylphenyl) 2-methyl-3-bromobenzoate: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness

(4-Acetylphenyl) 2-methyl-3-nitrobenzoate is unique due to the presence of both an acetyl group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(4-acetylphenyl) 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10-14(4-3-5-15(10)17(20)21)16(19)22-13-8-6-12(7-9-13)11(2)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMUARHQIAEKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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